
(1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a hexahydroindenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of a precursor compound, followed by selective hydroxylation. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts to achieve high enantiomeric purity. Enzymatic processes, such as the use of specific oxidoreductases, can be employed to convert precursor molecules into the desired product with high efficiency and selectivity . These methods are advantageous for large-scale production due to their sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as thionyl chloride or alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones or carboxylic acids, while reduction can produce various alcohols. Substitution reactions can result in halogenated or alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, (1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemical effects and reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it useful for studying metabolic pathways and enzyme kinetics.
Medicine
In medicine, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for its anti-inflammatory and antioxidant properties.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in polymer synthesis and catalysis.
Mechanism of Action
The mechanism of action of (1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with target molecules, influencing their activity and function. This compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
(1R,4aR,7aR)-1-Hydroxy-4-oxido-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl: Similar in structure but differs in the presence of an oxido group.
(1R,4aR,7aR)-1-(β-L-Glucopyranosyloxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid: Contains a glucopyranosyloxy group, making it more hydrophilic.
(1R,4S,4aR,7S,7aR)-dihydronepetalactol: A semiochemical with a different functional group arrangement.
Uniqueness
What sets (1R,7aR)-1,4-Dihydroxy-7a-methyl-1,2,3,6,7,7a-hexahydro-5H-inden-5-one apart is its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique reactivity and biological activity
Properties
CAS No. |
74869-13-9 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(1R,7aR)-1,4-dihydroxy-7a-methyl-2,3,6,7-tetrahydro-1H-inden-5-one |
InChI |
InChI=1S/C10H14O3/c1-10-5-4-7(11)9(13)6(10)2-3-8(10)12/h8,12-13H,2-5H2,1H3/t8-,10-/m1/s1 |
InChI Key |
WNCVIEYHKJKXBL-PSASIEDQSA-N |
Isomeric SMILES |
C[C@@]12CCC(=O)C(=C1CC[C@H]2O)O |
Canonical SMILES |
CC12CCC(=O)C(=C1CCC2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methylprop-2-enoic acid;octadeca-9,12-dienoic acid;styrene](/img/structure/B14455505.png)
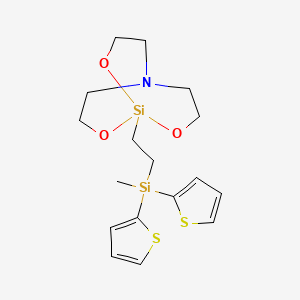


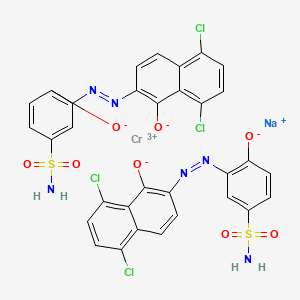

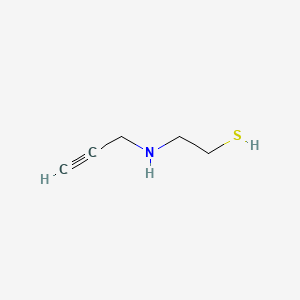
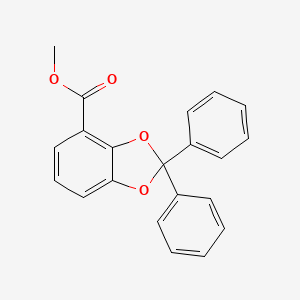
![1H-Pyrimido[4,5-E][1,3,4]oxadiazine](/img/structure/B14455558.png)
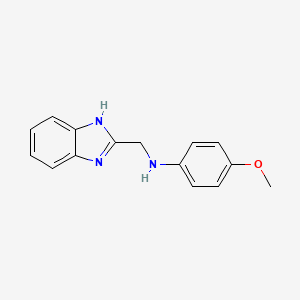
![1-[(Propan-2-yl)oxy]hepta-1,5-dien-4-ol](/img/structure/B14455572.png)
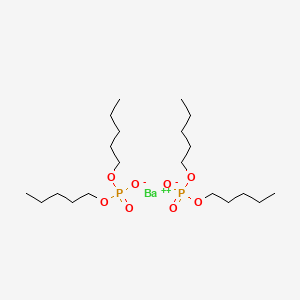
![4-[1-(4-Methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455577.png)
